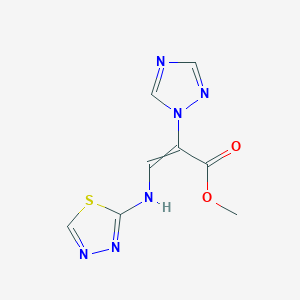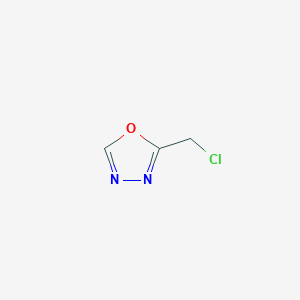
2-(氯甲基)-1,3,4-噁二唑
描述
2-(Chloromethyl)-1,3,4-oxadiazole, also known as CMOD or CMX, is a heterocyclic organic compound used as a reagent in organic synthesis and as a catalyst in many chemical reactions. It is a colorless, crystalline solid with a melting point of 128–130 °C and a boiling point of 236–238 °C. CMOD is a versatile reagent with many applications in organic synthesis, including the synthesis of a wide range of compounds such as amines, amides, hydrazides, and sulfonamides. It is also used as a catalyst in many catalytic reactions, such as the Friedel-Crafts acylation, the Knoevenagel condensation, and the Wittig reaction.
科学研究应用
绿色合成方法
2-芳基-1,3,4-噁二唑,包括衍生物如2-(氯甲基)-1,3,4-噁二唑,在各种研究领域中具有重要应用。2-芳基-1,3,4-噁二唑的一个显著绿色合成方法涉及使用肼和1,1-二氯-2-硝基乙烯。这个过程环保友好,产率高,纯化简单,介质为水基,能源效率高,无需添加催化剂 (Zhu et al., 2015)。
光谱特性
已研究了2-氯甲基-5-芳基-1,3,4-噁二唑的各种化合物的光谱特性,在DMF溶液中显示出强烈的紫色荧光,在260-279纳米处检测到最大吸收波长 (C. Tong, 2011)。
材料科学应用
1,3,4-噁二唑结构,包括2-(氯甲基)-1,3,4-噁二唑,在药物和杀虫剂化学中是特权骨架,展示出多样的生物学性质。它们还在材料科学中广泛应用,突显了它们在制药用途之外的多功能性 (Zarei & Rasooli, 2017)。
合成抗疟疾物质
研究表明,2-(氯甲基)-1,3,4-噁二唑衍生物在合成新类抗疟疾物质方面具有潜力。这包括它们与现有抗疟疾剂混合以增强功效 (Hutt et al., 1970)。
药理学特性
噁二唑,包括2-(氯甲基)-1,3,4-噁二唑,常用作药物分子中酯和酰胺官能团的生物等构替物。它们在产生各种药理效应方面发挥重要作用,如抗菌、抗真菌、抗结核和抗癌活性等 (Boström et al., 2012)。
制备2-(N-取代羧胺基甲硫基)-5-([4-(4-氯苯甲亚胺)氨基苯基]-1,3,4-噁二唑
研究重点放在将噁二唑基团并入化合物以获得多样的生物活性上。合成的化合物表现出良好活性,展示了通过噁二唑结构的并入可以改变生物活性的潜力 (Shah, 2012)。
聚合物合成
2,5-双(氯甲基-1,3,4-噁二唑已用于聚合物合成。通过阴离子机制对这种化合物进行聚合得到聚(1,3,4-噁二唑-2,5-二基-1,2-亚乙基),其以较短的聚合时间、较高的分子量和较少的缺陷与传统方法相比具有显著优势 (Zhang et al., 2003)。
抗癌剂
1,3,4-噁二唑,包括2-(氯甲基)-1,3,4-噁二唑衍生物,显示出作为抗癌剂的潜力。它们的抗癌活性与抑制生长因子、酶和激酶有关,突显了它们在肿瘤学研究和治疗中的作用 (Bajaj et al., 2015)。
属性
IUPAC Name |
2-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOXMFAGHVQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372732 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-oxadiazole | |
CAS RN |
73315-63-6 | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?
A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]
Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []
Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?
A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]
Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?
A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []
Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?
A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []
Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?
A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





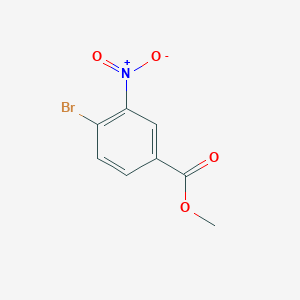
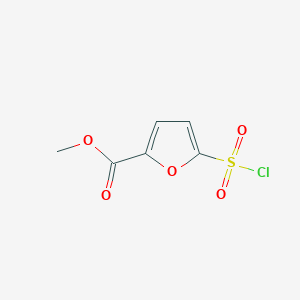


![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)


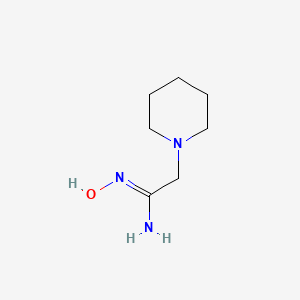

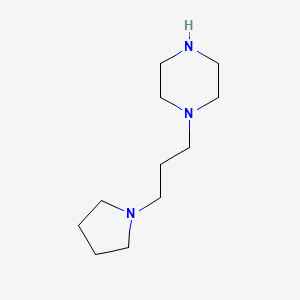
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
